molecular formula C19H19ClF2N2O3S B11343905 1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B11343905
M. Wt: 428.9 g/mol
InChI Key: BQQYRYOFLFZFFU-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with the molecular formula C19H19ClF2N2O3S and a molecular weight of 428.88 g/mol . This compound is characterized by the presence of a piperidine ring, a carboxamide group, and both chlorophenyl and difluorophenyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative under suitable conditions.

    Attachment of the chlorophenyl and difluorophenyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-16-4-2-1-3-14(16)12-28(26,27)24-9-7-13(8-10-24)19(25)23-15-5-6-17(21)18(22)11-15/h1-6,11,13H,7-10,12H2,(H,23,25)

InChI Key

BQQYRYOFLFZFFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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